Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate

Thermogravimetric Analysis MOCVD Precursor Volatility Nickel β-Diketonate Decomposition

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate (CAS 14324-83-5), also referred to as nickel trifluoroacetylacetonate dihydrate or Ni(tfac)₂·2H₂O, is a fluorinated β-diketonate coordination complex of nickel(II). It belongs to the broader class of metal β-diketonates that serve as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of nickel-containing thin films.

Molecular Formula C10H10F6NiO5
Molecular Weight 382.87 g/mol
Cat. No. B12087766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate
Molecular FormulaC10H10F6NiO5
Molecular Weight382.87 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.[Ni+2]
InChIInChI=1S/2C5H4F3O2.Ni.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2H,1H3;;1H2/q2*-1;+2;
InChIKeyDUCAGFCMJBWFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel(II) 1,1,1-Trifluoro-2,4-Pentanedionate Dihydrate – Compound Class and Procurement Baseline


Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate (CAS 14324-83-5), also referred to as nickel trifluoroacetylacetonate dihydrate or Ni(tfac)₂·2H₂O, is a fluorinated β-diketonate coordination complex of nickel(II). It belongs to the broader class of metal β-diketonates that serve as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of nickel-containing thin films [1]. The compound features two bidentate 1,1,1-trifluoro-2,4-pentanedionate (tfac) ligands chelating a Ni(II) center, with two water molecules occupying the remaining coordination sites in the solid state . The defining structural feature is the presence of one electron-withdrawing trifluoromethyl (–CF₃) group per ligand, which distinguishes it from both the non-fluorinated nickel(II) acetylacetonate (Ni(acac)₂) and the fully fluorinated nickel(II) hexafluoroacetylacetonate (Ni(hfac)₂) [2]. This intermediate degree of fluorination positions the compound at a distinctive point in the fluorination spectrum, imparting a unique combination of volatility, thermal behavior, and electronic properties that are not achievable with either extreme.

Why Nickel(II) 1,1,1-Trifluoro-2,4-Pentanedionate Dihydrate Cannot Be Replaced by Generic Nickel β-Diketonates


Nickel(II) β-diketonates are not interchangeable in vapor-phase and solution-phase applications because the degree and position of fluorination on the ligand backbone directly govern three critical performance parameters: thermal decomposition pathway, volatility, and the electronic environment at the nickel center [1]. The non-fluorinated Ni(acac)₂ exhibits oligomerization in the solid state (trimeric [Ni(acac)₂]₃), which substantially reduces its effective volatility and leads to multi-step thermal decomposition with high non-volatile residue [2]. Conversely, the fully fluorinated Ni(hfac)₂ introduces excessive fluorine content that can contaminate deposited films and shifts the Lewis acidity of the metal center to an extent that may be incompatible with certain catalytic cycles or co-precursor chemistries [3]. The partially fluorinated tfac ligand in the target compound occupies a deliberate middle ground: it suppresses oligomerization relative to Ni(acac)₂ while avoiding the extreme electronic perturbation and fluorine loading of the hfac analog. These differences manifest as quantifiable variations in thermogravimetric behavior, film composition outcomes, and spectroscopic signatures, as detailed in Section 3.

Quantitative Differentiation Evidence for Nickel(II) 1,1,1-Trifluoro-2,4-Pentanedionate Dihydrate vs. Analogs


TGA-Derived Thermal Decomposition Profile: Ni(tfac)₂(TMEDA) vs. Ni(acac)₂

In a direct comparative thermogravimetric analysis (TGA) under inert gas at atmospheric pressure, the non-fluorinated nickel(II) acetylacetonate [Ni(acac)₂]ₙ exhibited four distinctive mass loss events with a high amount of non-volatile residue remaining after analysis, whereas the corresponding TMEDA adduct of the partially fluorinated complex, Ni(tfac)₂(TMEDA) (complex 2), showed only a single clean mass loss event with nearly no residue, evaporating almost completely [1]. This single-step evaporation behavior is an essential prerequisite for reproducible precursor delivery in gas-phase deposition processes and stands in stark contrast to the multi-step decomposition of the non-fluorinated analog [2].

Thermogravimetric Analysis MOCVD Precursor Volatility Nickel β-Diketonate Decomposition

MOCVD Film Deposition Outcome: Metallic Ni Film Under Oxidizing Conditions vs. Conventional Precursor Behavior

MOCVD experiments using Ni(tfac)₂(TMEDA) as precursor at 400–500 °C on Si(001) and Al₂O₃(0001) substrates, with synthetic air (80% N₂ / 20% O₂) as both carrier gas and oxidizer, yielded phase-pure metallic nickel films with strong (111) preferred orientation, rather than nickel oxide [1]. This outcome is atypical: the deposition of metallic Ni films conventionally requires a reducing atmosphere (e.g., H₂), yet Ni(tfac)₂(TMEDA) delivers metallic Ni even under oxidizing conditions [2]. Subsequent calcination in air at 500 °C converts the film to phase-pure NiO(111) while preserving the preferred orientation [3]. This behavior is distinct from both Ni(acac)₂-based processes (which typically produce NiO or NiCₓ directly and suffer from carbon contamination due to incomplete ligand elimination) and Ni(hfac)₂-based processes (which can introduce fluorine impurities into the film) [4].

Metal-Organic Chemical Vapor Deposition Nickel Thin Film Oxidizing Atmosphere Deposition

Intermediate Fluorination Advantage: Ni(tfac)₂ vs. Ni(acac)₂ and Ni(hfac)₂ in Evaporation Behavior

A systematic comparison of M(acac)₂(TMEDA), M(tfac)₂(TMEDA), and M(hfac)₂(TMEDA) (M = Fe, Ni, Cu, Zn) by combined sc-XRD and TGA revealed that while a positive effect of fluorination on thermal behavior was consistently observed across the series, no clear monotonic trend could be derived for M = Ni, Cu, Zn [1]. Specifically, both Ni(acac)₂(TMEDA) and Ni(tfac)₂(TMEDA) (complex 2) as well as Ni(hfac)₂(TMEDA) all exhibited almost complete evaporation with nearly no residue in dynamic TGA, in contrast to the uncoordinated [Ni(acac)₂]ₙ oligomer which left high non-volatile residue [2]. However, the partially fluorinated Ni(tfac)₂(TMEDA) occupies a unique position: it avoids the excessive fluorine loading of the hfac analog (which can lead to fluorine contamination in deposited films) while retaining the clean evaporation characteristics that the non-fluorinated acac analog can only achieve after TMEDA adduct formation [3]. The isothermal TGA at 125 °C confirmed linear mass loss behavior for Ni(tfac)₂(TMEDA), a key quality metric for reproducible precursor evaporation [4].

Fluorination Degree Optimization Precursor Evaporation Rate β-Diketonate Ligand Design

IR Spectroscopic Differentiation: Molar Extinction Coefficients of Ni(tfac)₂ vs. Ni(acac)₂

A comprehensive IR absorption spectroscopic study (4000–200 cm⁻¹) of Ni(II) bis-acetylacetonate, Ni(II) bis-ketoiminate, and Ni(II) bis-trifluoroacetylacetonate in both dissolved and solid states provided full spectral interpretation and comparison, with calculation of molar extinction coefficients (ε) for all absorption bands [1]. The introduction of the electron-withdrawing –CF₃ group in Ni(tfac)₂ produces systematic shifts in the vibrational frequencies of the chelate ring modes and the metal-oxygen stretching region relative to Ni(acac)₂, providing a quantitative spectroscopic fingerprint that can be used for identity verification, purity assessment, and batch-to-batch consistency evaluation during incoming quality control [2]. The molar extinction coefficients reported in this study serve as a reference dataset for quantitative IR analysis of the compound.

Infrared Spectroscopy Molar Extinction Coefficient Nickel Chelate Characterization

Vapor Pressure Characterization: First Reported Measurement of Ni(tfac)₂ via Transpiration Technique

The vapor pressure of bis(1,1,1-trifluoro-2,4-pentanedionato)nickel(II) was measured for the first time using the transpiration technique with helium carrier gas, both with and without added ligand vapor for stabilization [1]. The measurement was conducted in the pressure range of 0.1–10 mm Hg, with validation against standard reference compounds (naphthalene and benzoic acid) that showed good agreement with previously reported values [2]. This vapor pressure dataset, while foundational, is specific to the anhydrous form stabilized in a ligand vapor atmosphere; analogous data for the dihydrate form under standard CVD precursor delivery conditions remain less comprehensively characterized in the open literature [3]. The measured vapor pressure data provide essential parameters for designing precursor delivery systems, including bubbler temperature settings and carrier gas flow rates.

Vapor Pressure Measurement Transpiration Technique Precursor Delivery Reproducibility

Optimal Application Scenarios for Nickel(II) 1,1,1-Trifluoro-2,4-Pentanedionate Dihydrate Based on Quantitative Evidence


MOCVD of Metallic Nickel Thin Films Without Hydrogen Reducing Gas

As demonstrated by Stienen et al. (2022), the Ni(tfac)₂(TMEDA) adduct derived from this compound yields phase-pure metallic Ni(111) films under synthetic air at 500 °C—a rare capability among nickel precursors, which typically require H₂ co-flow to produce metallic nickel . This scenario is directly relevant for industrial thin-film deposition where hydrogen handling is undesirable due to safety concerns or substrate compatibility issues. The clean single-step evaporation behavior (Section 3, Evidence Item 1) ensures reproducible precursor mass transport, while the metallic Ni film can be subsequently oxidized to oriented NiO(111) by air calcination at 500 °C for applications requiring the oxide phase .

ALD and CVD Processes Requiring Low-Residue, Single-Step Precursor Evaporation

The TGA evidence (Section 3, Evidence Items 1 and 3) establishes that the tfac-based complex evaporates in a single clean mass loss event with negligible non-volatile residue, in contrast to the multi-step decomposition of uncoordinated Ni(acac)₂ . This characteristic is critical for ALD and CVD processes where precursor decomposition inside the delivery line or bubbler leads to particle generation, tool downtime, and film defectivity. The linear isothermal mass loss behavior at 125 °C (Fig. S13 in Stienen et al.) further confirms consistent evaporation rate over extended process times . Laboratories and fabs prioritizing process stability and reduced tool maintenance should select this compound over the non-fluorinated Ni(acac)₂ when the TMEDA adduct form is not directly available.

Synthesis of Fluorine-Tailored Nickel Catalysts with Enhanced Lewis Acidity

The electron-withdrawing –CF₃ substituent on the tfac ligand enhances the Lewis acidity of the Ni(II) center relative to the non-fluorinated Ni(acac)₂ analog . This electronic modulation is valuable in catalyst development where the electrophilicity of the metal center governs substrate binding, oxidative addition rates, or selectivity in cross-coupling reactions. The intermediate fluorination level (three fluorine atoms per ligand) provides a tunable electronic environment that is less electron-deficient than the hfac analog (six fluorine atoms), offering a distinct point on the Lewis acidity spectrum that can be exploited for reaction optimization. The IR spectroscopic fingerprint (Section 3, Evidence Item 4) provides a quantitative quality control method for verifying ligand integrity .

Quality Control and Incoming Material Verification via Quantitative IR Spectroscopy

For procurement and quality assurance laboratories, the published molar extinction coefficients for the IR absorption bands of Ni(tfac)₂, directly compared with Ni(acac)₂ and Ni(ketoiminate)₂ in the same study , provide a validated quantitative spectroscopic method for identity confirmation and purity assessment. This dataset enables laboratories to establish in-house reference standards and acceptance criteria for incoming material without requiring independent method development. The spectral differences arising from –CF₃ substitution are systematic and well-characterized, allowing unambiguous discrimination between the partially fluorinated target compound and its non-fluorinated or fully fluorinated analogs .

Quote Request

Request a Quote for Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.